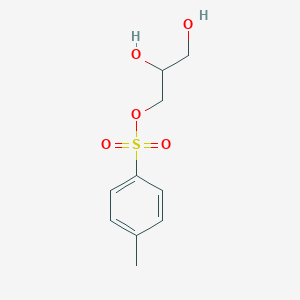

(R,S)-1-Tosyl Glycerol

Beschreibung

Significance of Glycerol (B35011) Derivatives as Synthetic Precursors

Glycerol, a readily available and inexpensive byproduct of biodiesel production, has garnered significant attention as a renewable feedstock for the chemical industry. nih.govresearchgate.netnih.gov The transformation of glycerol into value-added derivatives is a key aspect of green chemistry and sustainable industrial processes. preprints.orgfrontiersin.org Glycerol derivatives serve as precursors in the synthesis of a wide array of commercially important chemicals, including fine chemicals, polymers, and pharmaceuticals. nih.govrsc.org The versatility of glycerol as a starting material is attributed to its three hydroxyl groups, which can be selectively modified to introduce various functional groups. nih.gov This has led to the development of numerous synthetic pathways for producing valuable compounds from this simple triol. researchgate.netfrontiersin.org

Role of (R,S)-1-Tosyl Glycerol as a Versatile Reagent in Contemporary Organic Chemistry

This compound, also known by its synonyms 2,3-dihydroxypropyl 4-methylbenzenesulfonate (B104242) and 1-Tosyloxy-2,3-propanediol, is a prime example of a value-added glycerol derivative. cymitquimica.comscbt.com The tosyl group, a p-toluenesulfonyl group, enhances the reactivity of one of the primary hydroxyl groups of glycerol, transforming it into an excellent leaving group for nucleophilic substitution reactions. fiveable.mevedantu.comwikipedia.org This property is crucial for the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Key Reactions of this compound:

| Reaction Type | Description |

| Nucleophilic Substitution | The tosylate group is readily displaced by a wide range of nucleophiles, such as amines, azides, and alkoxides, to form new chemical bonds. smolecule.comwikipedia.org |

| Epoxidation | Intramolecular cyclization under basic conditions can lead to the formation of glycidol (B123203), a valuable epoxide intermediate. |

| Esterification | The remaining hydroxyl groups can be esterified to introduce additional functional groups. prepchem.com |

Historical Context of Glycerol Valorization and Chemical Transformations

The story of glycerol's transformation from a simple byproduct to a valuable chemical building block is rooted in the growth of the biodiesel industry. researchgate.netnih.gov Historically, glycerol was primarily obtained through the saponification of fats and oils. researchgate.net With the surge in biodiesel production, a significant surplus of crude glycerol became available, driving down its price and prompting extensive research into its valorization. nih.govnih.gov

Early efforts focused on purifying crude glycerol for use in traditional applications like cosmetics, food, and pharmaceuticals. nih.govwikipedia.org However, the high cost of purification led chemists to explore direct chemical transformations of crude or partially purified glycerol into more valuable products. nih.govfrontiersin.org This led to the development of a wide range of catalytic and synthetic methods for converting glycerol into derivatives such as acrolein, epichlorohydrin, and glycerol carbonate. frontiersin.orgwikipedia.orgnih.gov The synthesis of this compound and other tosylated derivatives represents a significant advancement in this field, providing a pathway to a host of complex and high-value chemicals. preprints.orgjchemlett.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of R,s 1 Tosyl Glycerol

Asymmetric Synthesis of Enantiopure Glycerol (B35011) Derivatives

The synthesis of enantiopure glycerol derivatives is a critical area of research, as these molecules serve as versatile C3 building blocks in medicinal and synthetic organic chemistry. mdpi.com Two primary strategies have emerged for accessing these chiral compounds: the asymmetric desymmetrization of achiral glycerol and the use of precursors from the chiral pool. mdpi.com

Asymmetric Desymmetrization of Glycerol

Asymmetric desymmetrization of glycerol is a direct and efficient approach for producing chiral glycerol derivatives. mdpi.comnih.gov This method involves the enantioselective transformation of one of the two prochiral primary hydroxyl groups in the symmetrical glycerol molecule.

A significant advancement in the desymmetrization of glycerol is the copper-catalyzed asymmetric sulfonylation. mdpi.commdpi.com This method provides optically active monosulfonylated glycerol with high efficiency and enantioselectivity. researchgate.net The reaction utilizes a catalyst system composed of a copper salt and a chiral ligand, specifically a CuCN/(R,R)-PhBOX complex, in the presence of an inexpensive inorganic base like sodium carbonate. mdpi.commdpi.com

The process is noted for proceeding smoothly under mild conditions. mdpi.com Research has shown that using acetone (B3395972) as the solvent can lead to excellent yields and high enantioselectivity. mdpi.com For instance, the reaction can afford the desired monotosylated glycerol product in 96% yield with a 94% enantiomeric excess (ee). mdpi.com This transformation demonstrates a practical route for glycerol valorization, turning a biodiesel byproduct into a valuable, optically active C3 unit. mdpi.comresearchgate.net

| Catalyst System | Base | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| CuCN/(R,R)-PhBOX | Sodium Carbonate | Acetone | 96% | 94% | mdpi.com |

Following the successful asymmetric desymmetrization of glycerol to form an optically active monotosylated derivative such as (R)-2, subsequent site-selective protection of the remaining two hydroxyl groups is crucial for its use as a C3 building block. mdpi.comresearchgate.net This differential protection allows for further specific chemical modifications.

A two-step protection strategy can be employed:

Silylation of the Primary Hydroxy Group: The primary hydroxyl moiety is selectively protected using tert-butyldimethylsilyl chloride (TBSCl) with imidazole (B134444). mdpi.com This step yields the corresponding silylated product, (R)-6. mdpi.com

Acetylation of the Secondary Hydroxy Group: The remaining secondary hydroxy group is then protected by acetylation using acetic anhydride (B1165640) (Ac₂O) in the presence of a 4-dimethylaminopyridine (DMAP) catalyst. mdpi.com This reaction provides the fully protected C3 building block, (R)-7, in excellent yield. mdpi.com

This sequence furnishes an enantio-enriched C3 unit with three distinct types of protective groups (tosyl, silyl (B83357), and acetyl), highlighting the synthetic utility of the initial copper-catalyzed desymmetrization. mdpi.comresearchgate.net

Chiral Pool Approaches Utilizing Glycerol Precursors

The chiral pool approach is a traditional strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. mdpi.comwikipedia.org For the synthesis of chiral glycerol derivatives, precursors such as amino acids and sugars are commonly employed. ankara.edu.tr

Both D- and L-serine are commercially available and serve as effective starting materials for synthesizing chiral glycerides and their precursors. nih.govgoogle.com A common method involves the stereospecific diazotization of optically active serine to produce the corresponding glyceric acid, a reaction that proceeds with the retention of configuration at the second carbon atom. nih.gov

The resulting glyceric acid can then be converted into optically pure isopropylideneglycerol, a key intermediate for synthesizing various glycerides. nih.gov This conversion is typically achieved through a three-step process:

Esterification of the glyceric acid.

Acetalization with acetone to form the protected isopropylidene ring.

Reduction with a reagent like lithium aluminium hydride. nih.gov

This pathway effectively transforms the chirality of serine into that of a versatile glycerol derivative. nih.gov

D-mannitol is another abundant chiral pool starting material used for the synthesis of enantiopure glycerol derivatives. nih.govpreprints.org It is a particularly common precursor for preparing (S)-Solketal, also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol. google.compreprints.org

A well-established process involves the following steps:

Protection: D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. google.com

Oxidative Cleavage: This protected mannitol is then treated with lead tetraacetate in an aprotic solvent. google.com This step cleaves the central carbon-carbon bond to yield an optically active glyceraldehyde derivative.

Reduction: The glyceraldehyde product is subsequently reduced using an alkali metal borohydride to form the desired (S)-glycerol-1,2-acetonide (solketal). google.com

This multi-step sequence efficiently converts the chiral scaffold of D-mannitol into a valuable C3 chiral building block. nih.govgoogle.com

Derivation from L-Ascorbic Acid

L-Ascorbic acid (Vitamin C) serves as an accessible and inexpensive chiral starting material for the synthesis of various natural products. ucla.edu Its inherent chirality can be leveraged to produce enantiomerically pure compounds. A multi-step, one-pot procedure has been developed to convert L-ascorbic acid into (R)-glycerol acetonide, a direct precursor to (R)-1-Tosyl Glycerol. ucla.edu

The final steps to obtain (R)-1-Tosyl Glycerol involve the acidic hydrolysis of the acetonide protecting group to yield (R)-glycerol, followed by selective tosylation of the primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The synthesis of the (S)-enantiomer can be achieved by starting from D-isoascorbic acid, while using a racemic starting material or non-stereoselective methods would result in the (R,S) mixture.

Summary of Synthetic Steps from L-Ascorbic Acid:

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acetonide Protection | Acetone, Acid Catalyst | 5,6-O-Isopropylidene-L-ascorbic acid |

| 2 | Reduction & Cleavage | 1. NaBH₄, 2. OH⁻, 3. Pb(OAc)₄ | (S)-Glyceraldehyde acetonide |

| 3 | In situ Reduction | NaBH₄ | (R)-Glycerol acetonide |

| 4 | Deprotection | Aqueous Acid (e.g., HCl) | (R)-Glycerol |

Stereocontrolled Routes from Glycidyl (B131873) Tosylate

An alternative and highly efficient strategy for synthesizing enantiomerically pure 1-Tosyl Glycerol involves the use of glycidyl tosylate as a key intermediate. This route hinges on two critical stages: the asymmetric synthesis of a chiral glycidol (B123203) precursor and the subsequent regioselective opening of the epoxide ring.

The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective preparation of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system formed from titanium tetra(isopropoxide) [Ti(O-i-Pr)₄], an optically active dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgresearchgate.net

The synthesis of chiral glycidol, the direct precursor to glycidyl tosylate, starts from allyl alcohol. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of either (R)- or (S)-glycidol with high enantiomeric excess (ee), often exceeding 90%. researchgate.netprinceton.edu

The reaction is highly predictable, and the stereochemical outcome can be determined by a simple mnemonic. When (+)-DIPT is used as the chiral ligand, the oxidant delivers the oxygen atom from the bottom face of the allyl alcohol when drawn in a specific orientation. Conversely, using (-)-DIPT results in oxygen delivery from the top face. princeton.edu For allyl alcohol, this translates to the formation of (S)-(+)-glycidol when using (-)-DIPT and (R)-(-)-glycidol with (+)-DIPT. princeton.edu The resulting chiral glycidol is then converted to the corresponding glycidyl tosylate by reaction with p-toluenesulfonyl chloride. researchgate.net

Stereoselectivity in Sharpless Epoxidation of Allyl Alcohol:

| Chiral Ligand | Resulting Glycidol Enantiomer |

|---|---|

| (+)-Diethyl Tartrate (or DIPT) | (R)-(-)-Glycidol |

The final step in this synthetic sequence is the hydrolysis of the epoxide ring of the chiral glycidyl tosylate to form the diol. The regio- and stereo-specificity of this ring-opening reaction is critical for preserving the stereochemical integrity of the molecule. Epoxide ring-opening can proceed through two primary mechanisms, SN1 or SN2, depending on the reaction conditions. libretexts.org

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.org A nucleophile, such as a hydroxide ion (from water), will attack one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. chemistrysteps.comyoutube.com In the case of glycidyl tosylate, the nucleophile attacks the terminal carbon of the epoxide. This SN2 attack occurs from the side opposite to the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack and leading to an anti-dihydroxylation product.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The reaction then proceeds with significant SN1 character. The nucleophile (water) attacks the epoxide carbon that can better stabilize the developing positive charge, which is the more substituted carbon. libretexts.orgchemistrysteps.com This also results in an anti-dihydroxylation product. For glycidyl tosylate, both carbons of the epoxide are secondary, but the attack will still be highly regioselective. The hydrolysis of (R)-glycidyl tosylate with water, for instance, will lead to the formation of (R)-1-Tosyl Glycerol.

Regioselectivity of Epoxide Ring Opening:

| Condition | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry |

|---|---|---|---|

| Basic/Neutral (e.g., H₂O, OH⁻) | SN2 | Less substituted carbon | trans or anti diol |

Table of Mentioned Chemical Compounds:

| Compound Name | Other Names |

|---|---|

| (R,S)-1-Tosyl Glycerol | 1-Tosyloxy-2,3-propanediol; 2,3-Dihydroxypropyl Tosylate |

| L-Ascorbic Acid | Vitamin C |

| Glycidyl Tosylate | (Oxiran-2-ylmethyl) 4-methylbenzenesulfonate (B104242) |

| Allyl alcohol | Prop-2-en-1-ol |

| Diethyl tartrate | DET |

| Diisopropyl tartrate | DIPT |

| Titanium tetra(isopropoxide) | Titanium(IV) isopropoxide |

| tert-Butyl hydroperoxide | TBHP |

| p-Toluenesulfonyl chloride | TsCl; Tosyl chloride |

| (R)-Glycerol acetonide | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol |

| Pyridine | Azine |

| Lead tetraacetate | Pb(OAc)₄ |

| Sodium borohydride | NaBH₄ |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Tosyl Group

The primary reaction pathway for (R,S)-1-Tosyl Glycerol (B35011) involves the nucleophilic substitution at the C1 position, displacing the tosylate group. smolecule.com This SN2 reaction is highly efficient due to the stability of the tosylate anion as a leaving group. wikipedia.org This allows for the formation of new carbon-heteroatom bonds with a variety of nucleophiles. smolecule.compearson.com

The tosyl group can be readily displaced by nitrogen-based nucleophiles to introduce amino or azido (B1232118) functionalities, creating valuable chiral building blocks for pharmaceuticals and other complex molecules. d-nb.infotdx.cat

A prominent example is the reaction with sodium azide (B81097) (NaN₃) to form an azide diol. In a copper-catalyzed asymmetric synthesis of a monosulfonylated glycerol, the resulting (R)-tosylated glycerol was treated with sodium azide in the presence of 15-crown-5 (B104581) to yield the corresponding (S)-azide diol with high efficiency. mdpi.com This reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center. The synthesis of energetic polymers like glycidyl (B131873) azide polymer (GAP) also relies on the azidation of tosylated or halogenated precursors, highlighting the robustness of this transformation. koreascience.krresearchgate.netmod.gov.rsgoogle.com

Similarly, various amines can act as nucleophiles to displace the tosylate, leading to the synthesis of chiral amino-alcohols. For instance, the synthesis of chiral 2-alkylaminomethylbenzodioxans involves the reaction of a tosyloxymethylbenzodioxan intermediate with amines like diethylamine (B46881) or piperidine. nih.gov

Table 1: Examples of C-N Bond Formation Reactions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Sodium Azide (NaN₃) | 15-crown-5 | Azide diol | mdpi.com |

| Diethylamine | Heat | Diethylamino diol | nih.gov |

| Piperidine | Heat | Piperidinyl diol | nih.gov |

Oxygen nucleophiles, such as alcohols and phenols, can react with (R,S)-1-Tosyl Glycerol to form ethers. smolecule.com This reaction is fundamental in the synthesis of various glycerol derivatives, including ether lipids.

A key transformation is the intramolecular nucleophilic substitution, where one of the compound's own hydroxyl groups acts as the nucleophile. Under basic conditions, the C2 hydroxyl can attack the C1 carbon, displacing the tosylate group to form the epoxide, glycidol (B123203). nih.govmdpi.com This cyclization is a vital route for producing glycidol, a valuable intermediate for manufacturing epoxy resins, polyglycerols, and other specialty chemicals. mdpi.com

Intermolecular reactions are also common. The synthesis of glycosides can be achieved by reacting this compound with alcohols or phenols. smolecule.com For example, reaction with catechol in the presence of a base like sodium methoxide (B1231860) (NaOMe) leads to the formation of benzodioxan structures. nih.gov

Table 2: Examples of C-O Bond Formation Reactions

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Internal C2-Hydroxyl | Base (e.g., NaH, NaOH) | Glycidol (epoxide) | nih.govmdpi.com |

| Catechol | Sodium Methoxide (NaOMe) | Benzodioxan derivative | nih.gov |

| Alcohols/Phenols | Base | Ether/Glycoside | smolecule.com |

Elimination Reactions for Alkene Formation

Under specific conditions, this compound can undergo an elimination reaction instead of substitution to yield an alkene. smolecule.com This pathway typically competes with substitution and is favored by the use of strong, sterically hindered bases and higher temperatures. libretexts.orgmsu.edu The reaction involves the removal of the tosyl group from C1 and a proton from the adjacent C2, resulting in the formation of a carbon-carbon double bond.

The product of such an elimination would be 2,3-dihydroxy-1-propene, more commonly known as allyl alcohol. The preparation of allyl alcohol from glycerol is a known industrial process, often achieved by heating glycerol with acids like formic or oxalic acid, which promotes dehydration and rearrangement. orgsyn.orgsciencemadness.orgyoutube.comgoogle.com While direct base-induced elimination from 1-tosyl glycerol is plausible, it often competes with the intramolecular substitution to form glycidol. The choice of base and reaction conditions determines the dominant pathway. For instance, a strong, non-nucleophilic base would favor the E2 elimination mechanism. libretexts.org Some complex eliminations, such as the base-induced 1,4-elimination, can also occur in related systems. nih.gov

Derivatization Strategies and Techniques

For analytical purposes, particularly gas chromatography (GC), the direct analysis of this compound is challenging due to its polarity and low volatility, which stem from the two free hydroxyl groups. diva-portal.orgresearchgate.net To make the compound "GC-amenable," derivatization is employed to mask these polar groups, thereby increasing volatility and thermal stability. gcms.cz

Acylation is a derivatization technique that converts the hydroxyl groups into esters. gcms.czresearchgate.net This is typically achieved by reacting the analyte with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst like pyridine (B92270). mdpi.com For this compound, the two hydroxyl groups can be readily acylated.

For example, using acetic anhydride in pyridine or acetyl chloride at elevated temperatures can convert the hydroxyls into acetate (B1210297) esters. mdpi.com This transformation reduces hydrogen bonding, decreases polarity, and increases the volatility of the molecule, leading to improved peak shape and detection in GC analysis. researchgate.netmdpi.com Perfluoroacyl derivatives can also be prepared to enhance detection by electron capture detectors (ECD). gcms.cz

Silylation is the most common derivatization method for analyzing polyols like glycerol and its derivatives by GC. diva-portal.orgrestek.com The process involves replacing the active hydrogen of the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. restek.commdpi.com This significantly reduces the molecule's polarity and increases its volatility and thermal stability, preventing decomposition in the hot GC inlet and improving chromatographic separation. researchgate.netrestek.com

A variety of silylating reagents are available. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is a powerful reagent combination for derivatizing hydroxyl groups. nih.govgoogle.com Other common reagents include trimethylsilyl imidazole (B134444) (TMSIM) and hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov The derivatization is often carried out at elevated temperatures (e.g., 70°C) to ensure the reaction goes to completion. google.com The resulting silylated this compound can then be reliably analyzed by GC-MS. mdpi.comrsc.org

Table 3: Common Derivatization Techniques for GC Analysis

| Technique | Reagent(s) | Purpose | Reference |

| Acylation | Acetic Anhydride/Pyridine, Acetyl Chloride | Increases volatility by forming acetate esters. | researchgate.netmdpi.com |

| Silylation | BSTFA, TMCS, TMSIM | Increases volatility and thermal stability by forming trimethylsilyl (TMS) ethers. | restek.comnih.govgoogle.com |

Alkylation Reactions (e.g., Ether, Thioether, Amide Formation)

The primary carbon bearing the tosylate group in this compound is an electrophilic center that readily participates in alkylation reactions with various nucleophiles. This S_N2-type reaction involves the displacement of the tosylate anion, facilitating the formation of new carbon-heteroatom bonds.

Ether Formation

The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comnumberanalytics.com In this reaction, an alkoxide, generated by deprotonating an alcohol, acts as a nucleophile and attacks the C-1 position of the tosylated glycerol, displacing the tosyl group to form a new ether linkage. masterorganicchemistry.com This method is effective for producing a wide range of glycerol ethers. The reaction works best with primary alkyl tosylates like this compound, leading to good yields. masterorganicchemistry.com For instance, complex ether lipids can be synthesized by reacting chiral glycerol derivatives, such as tosylates, with long-chain alcohols. dntb.gov.uabeilstein-journals.org The regioselective opening of a related chiral electrophile, glycidyl tosylate, with an alcohol in the presence of a Lewis acid also yields ether products, demonstrating a similar reactivity pattern. beilstein-journals.org

| Nucleophile (Alcohol) | Base/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary or Secondary Alcohol (R-OH) | Strong Base (e.g., NaH, NaOEt) | Aprotic Solvent (e.g., THF, DMF) | 1-O-Alkyl-glycerol | masterorganicchemistry.com |

| Palmityl alcohol (C₁₆H₃₃OH) | BF₃ | - | 1-O-Hexadecyl-sn-glycerol derivative | beilstein-journals.org |

| Octadecanol sodium salt | - | - | 1-O-Octadecyl-sn-glycerol | beilstein-journals.org |

Thioether Formation

The formation of thioethers (sulfides) proceeds through the S-alkylation of thiols. jmaterenvironsci.com Thiols or their corresponding thiolates are potent nucleophiles that readily react with the electrophilic C-1 of this compound to form a carbon-sulfur bond. A simple and efficient methodology involves the reaction of aliphatic or aromatic thiols with tosylsolketal (an acetal-protected form of 1-tosyl glycerol) using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a solid support and catalyst. researchgate.net This approach highlights the utility of the tosyl group in synthesizing organosulfur compounds derived from glycerol. jmaterenvironsci.comresearchgate.net The reaction of thioglycerol with alkyl halides is another common route to thioether lipids, showcasing the analogous reactivity of a halide leaving group. beilstein-journals.orgresearchgate.net

| Nucleophile (Thiol) | Base/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic Thiols (R-SH) | KF/Al₂O₃ | PEG-400 (solvent) | 3-(Alkyl/Arylthio)-1,2-propanediol derivative | researchgate.net |

| Thioglycerol | Potassium hydroxide | - | 1-S-Alkyl-thioglycerol | beilstein-journals.org |

| Thiophenol | Lewis Acid (e.g., ZnCl₂) | - | Aryl Thioether | google.com |

Amine/Amide Formation

While the term "amide formation" is used, the reaction of this compound with primary or secondary amines results in N-alkylation, yielding secondary or tertiary amines, respectively, rather than amides. Amide formation requires an acylation reaction, not an alkylation. wikipedia.org However, the tosylate is an excellent substrate for forming carbon-nitrogen bonds. smolecule.com Amines act as nitrogen nucleophiles, attacking the C-1 carbon and displacing the tosylate. For example, tosylated glycerol carbonate, a related electrophile, reacts efficiently and selectively with primary amines. researchgate.net Similarly, NH-indoles can be alkylated with tosylated glycerol carbonate in the presence of a base like cesium carbonate. rsc.org This N-alkylation is a key step in synthesizing more complex nitrogen-containing heterocyclic systems. rsc.org

| Nucleophile | Base/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amines (R-NH₂) | - | - | 1-N-Alkylamino-2,3-propanediol | smolecule.comresearchgate.net |

| 1H-Indole-2-carboxylates | Cs₂CO₃ | DMF, 60 °C | N-Glycerylated Indole | rsc.org |

| Anilines | Pd-catalyst | - | N-Aryl Allyl Amines (from related substrates) | acs.org |

Functional Group Transformations of Hydroxyl Moieties

The two hydroxyl groups at the C-2 and C-3 positions of this compound are key sites for further chemical modification. wikipedia.org These transformations are crucial for building molecular complexity and synthesizing a diverse range of derivatives. The reactivity of these hydroxyl groups can be modulated, and they can be converted into various other functional groups. nih.govresearchgate.netoxfordsciencetrove.com

A common strategy involves the protection of the hydroxyl groups, often as an acetal (B89532) (e.g., solketal (B138546), the isopropylidene ketal of glycerol), to allow for selective reactions at the C-1 tosylate position. preprints.org Following reactions at C-1, the protecting group can be removed to regenerate the diol for further transformations.

Key transformations of the free hydroxyl groups include:

Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters (e.g., acetates, benzoates). researchgate.netoxfordsciencetrove.com

Etherification: The hydroxyls can be converted into ethers (e.g., benzyl (B1604629) ethers, silyl ethers) by reaction with the corresponding alkyl or silyl halides under basic conditions. researchgate.netoxfordsciencetrove.com This provides a stable protecting group for the hydroxyls.

Activation/Leaving Group Formation: The hydroxyl groups can be transformed into better leaving groups by reacting them with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters. nih.govlibretexts.org This creates a di- or tri-functionalized electrophile for subsequent nucleophilic substitution reactions.

Conversion to Other Handles: The hydroxyl functionality can be converted into other useful chemical handles, such as azides or thiols, which can then be used in bioconjugation or click chemistry reactions. nih.gov

| Transformation | Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-OCOR) | researchgate.netoxfordsciencetrove.com |

| Etherification (Benzylation) | Benzyl bromide (BnBr), NaH | Benzyl Ether (-OBn) | researchgate.netoxfordsciencetrove.com |

| Etherification (Silylation) | Silyl chloride (R₃SiCl), Imidazole | Silyl Ether (-OSiR₃) | researchgate.netoxfordsciencetrove.com |

| Activation (Tosylation) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | nih.govlibretexts.org |

| Acetal Formation (Protection) | Acetone (B3395972), Acid catalyst | Isopropylidene Ketal (Solketal) | preprints.org |

Applications of R,s 1 Tosyl Glycerol in Complex Molecule Synthesis

As a Chiral Building Block in Enantiopure Product Synthesissmolecule.com

The chiral nature of (R,S)-1-Tosyl Glycerol (B35011), designated by the "(R,S)" notation, is pivotal in the synthesis of enantiopure products. smolecule.com Enantiopure compounds, which exist as a single mirror-image form, are crucial in pharmaceuticals where the specific three-dimensional arrangement of atoms dictates biological activity. smolecule.com

Synthesis of Chiral Epoxidessmolecule.com

(R,S)-1-Tosyl Glycerol serves as a key precursor in the synthesis of chiral epoxides. smolecule.com These epoxides are highly valuable intermediates in the production of a variety of drugs and natural products. smolecule.com The synthesis typically involves the activation of the primary hydroxyl group of a protected glycerol derivative, followed by an intramolecular nucleophilic substitution to form the epoxide ring. mdpi.com For instance, the primary hydroxyl moiety can be activated through tosylation or mesylation. Subsequent treatment with a base like sodium methoxide (B1231860) or ethoxide initiates a nucleophilic attack on the lactone (if present), followed by an intramolecular S"N2 substitution of the tosylate or mesylate group by the alkoxide oxygen to form the epoxide. mdpi.com

A stereocontrolled route to chiral epoxides can be achieved starting from the appropriate enantiomer of a glycidyl (B131873) derivative. For example, (R)-glycidyl tosylate is a key starting material for a stereocontrolled route to 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine, with the key step being the regio- and stereo-specific opening of the epoxide ring. nih.govcdnsciencepub.com This method yields high enantioselectivity. nih.govcdnsciencepub.com

Table 1: Synthesis of Chiral Epoxides from Glycerol Derivatives

| Starting Material | Key Steps | Product | Reference |

| (R)-glycidyl tosylate | Boron trifluoride etherate catalyzed regio- and stereo-specific opening of the epoxide ring with excess benzyl (B1604629) alcohol. | 1-O-benzyl-sn-glycerol 3-tosylate | nih.govcdnsciencepub.com |

| L-glutamic acid | Deamination, reduction, tosylation, and epoxide formation. | Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates | mdpi.com |

| Levoglucosenone (LGO) | Lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide. | Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates | mdpi.com |

Role in Glycerophospholipid Synthesis

This compound and its derivatives are instrumental in the synthesis of glycerophospholipids, which are fundamental components of biological membranes. nih.govcreative-proteomics.com The synthesis of these complex lipids often relies on the preparation of optically active glycerol derivatives, the incorporation of various acyl chains, and the introduction of the polar phosphodiester headgroup. researchgate.net

A stereospecific synthesis of functionalized alkyl ether phospholipids (B1166683) utilizes (R)-glycidyl tosylate as a chiral glycerol precursor. researchgate.net The synthesis involves the boron trifluoride-catalyzed opening of the epoxide ring to introduce the sn-1-alkyl substituents. researchgate.net Another approach describes a stereocontrolled route to 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine from (R)-glycidyl tosylate, which can also be adapted to prepare 3-acyl-2-O-alkyl-sn-glycero-1-phosphocholines from (S)-glycidyl tosylate. cdnsciencepub.comgrafiati.com In this method, the key intermediate, 1-O-benzyl-sn-glycerol 3-tosylate, is prepared by the regio- and stereo-specific opening of the epoxide ring with benzyl alcohol. cdnsciencepub.comgrafiati.com

Precursor for Alkylglycerol Synthesis

This compound is a precursor for the synthesis of alkylglycerols, a class of ether lipids with various biological activities. preprints.orgpreprints.org The synthesis of 1-O-alkylglycerols can be achieved from derivatives of glycerol such as solketal (B138546) or glycidol (B123203). rsc.org

One synthetic approach involves the use of solketal, which is reacted with p-toluenesulfonyl chloride to produce tosylsolketal. preprints.orgmdpi.com The tosyl group then serves as a leaving group for the introduction of the alkyl chain via reaction with an alcoholate. mdpi.com For instance, the alkyl alcoholate, prepared by deprotonating an alcohol with sodium hydride, reacts with tosylated solketal to yield the desired 1-O-alkylglycerol after deprotection. mdpi.com

Table 2: Synthesis of 1-O-Alkylglycerols

| Starting Material | Reagents | Product | Yield | Reference |

| Solketal | 1. TsCl, Pyridine (B92270); 2. NaH, ROH; 3. HCl, Ethanol | 1-O-Alkylglycerol | 77-85% | mdpi.com |

| Solketal | NaH, Toluene; Bromoalkane | 1-O-Alkylglycerol | Not Reported | mdpi.com |

| Lipid alcohol and racemic solketal activated with a tosyl group | NaH | 1-O-hexadecyl-sn-glycerol | 65% | mdpi.com |

Application in Peptidomimetic Building Blocks

While direct synthesis of peptidomimetics from this compound is not extensively documented in the provided search results, the glycerol backbone is a component in some peptidomimetic structures. Peptidomimetics are compounds designed to mimic peptides but with improved properties such as stability and bioavailability. researchgate.net The synthesis of peptidomimetics can involve modifications to the peptide backbone. acs.org For example, peptoids, which are poly-N-substituted glycines, are a class of protease-resistant peptidomimetics. researchgate.net The glycerol backbone can be found at the membrane-water interface, interacting with peptides. researchgate.net

Synthesis of Diverse Organic Compounds and Fine Chemicalssmolecule.com

The functional groups of this compound, including the tosylate and hydroxyl groups, allow for a variety of chemical transformations, making it a key player in the synthesis of diverse organic compounds and fine chemicals. smolecule.com

Formation of Glycosidessmolecule.com

This compound can be utilized in the synthesis of glycosides, a class of molecules with a wide range of biological functions. smolecule.com Glycosylation reactions typically involve the reaction of a glycosyl donor with a glycosyl acceptor. In this context, a derivative of this compound can act as the acceptor.

For example, the synthesis of glycoglycerolipids, which have a glycerol backbone with a sugar moiety attached, often involves the glycosylation of a protected glycerol derivative. mdpi.com The stereoselectivity of the glycosylation is a critical aspect of the synthesis. mdpi.com The Koenigs-Knorr method, using a glycosyl halide as the donor, is a common approach, though other methods like using trichloroacetimidate (B1259523) donors with catalysts such as TMSOTf are also employed to control the stereochemistry of the newly formed glycosidic bond. mdpi.com

Synthesis of Chiral Cyclopropane (B1198618) Derivatives

The versatility of this compound extends to the synthesis of novel compounds with unique structural features. Recent research has focused on its application in creating chiral cyclopropane derivatives. smolecule.com These three-membered ring structures are of significant interest in medicinal chemistry, and the use of a chiral precursor like this compound is crucial for developing enantiopure products that may serve as new therapeutic agents. smolecule.com

Preparation of Bioactive Lipopeptides and Glyco-glycerolipids

This compound, often used in its protected form as tosyl solketal, is a key starting material for synthesizing bioactive lipopeptides and glyco-glycerolipids. researchgate.netpreprints.orgresearchgate.net These molecules have important biological functions and are targets of significant synthetic interest. For instance, a versatile and straightforward procedure for the synthesis of β-glyco-1,2-diacylglycerols has been developed, which are capable of triggering an immune system response. researchgate.net This chemical strategy allows for the stereoselective preparation of various lipid derivatives. researchgate.net The tosylated glycerol derivative serves as a foundational block upon which the complex lipid and carbohydrate moieties are constructed. nih.govresearchgate.netpreprints.org

Construction of Spiro Heterocycles and Pheromones

The utility of this compound as a building block is further demonstrated in the synthesis of spiro heterocycles and pheromones. researchgate.netpreprints.orgpreprints.org Spiro heterocycles are complex, three-dimensional structures found in many natural products and pharmacologically active compounds. The defined stereochemistry of tosyl glycerol derivatives is instrumental in controlling the architecture of these intricate molecules. researchgate.net Similarly, it serves as a precursor in the synthesis of pheromones, which are often chiral molecules requiring precise stereochemical control for their biological activity. researchgate.net

Derivation of 1,2,3-Triazoles

Glycerol-derived 1,2,3-triazoles have emerged as a promising class of compounds with potential applications in agrochemistry and medicine. scielo.brnih.gov this compound is a critical intermediate in a multi-step synthesis to produce these heterocyclic compounds. scielo.br The synthetic route typically involves the conversion of glycerol to its acetonide-protected form (solketal), followed by tosylation to produce the sulfonate ester. A subsequent SN2 reaction with sodium azide (B81097) yields a glycerol-derived azide. scielo.br This azide is the key precursor for the final cycloaddition step. scielo.brnih.gov

The key step in forming the 1,2,3-triazole ring is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". scielo.brnih.gov This reaction involves the 1,3-dipolar cycloaddition between the glycerol-derived azide and various terminal alkynes. scielo.brchim.it The process is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. scielo.brmdpi.com This method has been used to synthesize a series of novel glycerol-derived 4-alkyl-substituted 1,2,3-triazoles in good yields (75-93%). scielo.br These compounds have been evaluated for various biological activities, including fungicidal effects against Colletotrichum gloeosporioides, the pathogen causing papaya anthracnose. scielo.brnih.gov

Table 1: Synthesis of Glycerol-Derived 1,2,3-Triazoles via CuAAC This table summarizes the synthesis of various 4-alkyl-substituted 1,2,3-triazoles from a glycerol-derived azide and different terminal alkynes, showcasing the yields achieved.

| Entry | Alkyne Used | Resulting Triazole Product | Yield (%) |

| 4a | 1-Hexyne | 4-Butyl-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole | 88 |

| 4b | 1-Heptyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-pentyl-1H-1,2,3-triazole | 93 |

| 4c | 1-Octyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-hexyl-1H-1,2,3-triazole | 94 |

| 4d | 1-Nonyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-heptyl-1H-1,2,3-triazole | 91 |

| 4e | 1-Decyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-octyl-1H-1,2,3-triazole | 90 |

| 4f | 1-Undecyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-nonyl-1H-1,2,3-triazole | 88 |

| 4g | 1-Dodecyne | 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-decyl-1H-1,2,3-triazole | 85 |

| 4h | 1-Tridecyne | 4-Undecyl-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole | 75 |

| 4i | 1-Tetradecyne | 4-Dodecyl-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole | 76 |

| Data sourced from J. Braz. Chem. Soc., 2019, 31 (4), 1-12. scielo.br |

Utilization as an Activated Glycerol Form

The rapid expansion of the biodiesel industry has resulted in a significant surplus of glycerol, a primary byproduct. rsc.org This has driven research into innovative strategies for glycerol valorization. rsc.org One key strategy is to convert glycerol into "activated forms," such as epichlorohydrin, glycidol, or glycidyl ethers, which are more reactive and versatile chemical intermediates. rsc.org this compound can be considered an activated form of glycerol, as the tosylate group facilitates its conversion into these other valuable building blocks.

The transformation of glycerol into activated intermediates is a promising pathway to developing novel "green" solvents. rsc.org Many conventional organic solvents are derived from petroleum and pose environmental and health risks. rsc.org Glycerol-based solvents offer a safer, biodegradable alternative. rsc.org However, glycerol's high viscosity and hygroscopicity limit its direct use as a solvent. rsc.org By using activated forms derived from this compound, it is possible to synthesize a variety of small molecules, like glycerol ethers, with tailored properties suitable for applications such as CO₂ capture solvents. rsc.org This approach not only creates new uses for surplus glycerol but also contributes to the principles of green chemistry by providing sustainable alternatives to traditional solvents. rsc.org

Precursor for Glycidol Analogues

This compound itself is a diol, but its direct derivative, glycidyl tosylate, which can be formed by the tosylation of glycidol, serves as a highly effective precursor for a wide range of glycidol analogues. beilstein-journals.orgresearchgate.net Glycidyl tosylate is a chiral electrophile frequently used in stereocontrolled syntheses. beilstein-journals.org The synthetic strategy often involves the Sharpless asymmetric epoxidation of a precursor like allyl alcohol, followed by tosylation to yield enantiopure glycidyl tosylate. beilstein-journals.orgresearchgate.net

This activated epoxide is then subjected to regioselective and stereoselective ring-opening reactions. beilstein-journals.org For instance, the reaction of (R)-glycidyl tosylate with alcohols in the presence of a Lewis acid catalyst such as boron trifluoride etherate introduces functionalized sn-1-alkyl substituents. beilstein-journals.orgacs.org This epoxide opening leads to the formation of 1-O-alkylglycerol derivatives, which are important structural analogues of glycidol and key intermediates in the synthesis of ether lipids. beilstein-journals.org The flexibility of this method allows for the introduction of various alkyl or aryl chains, providing access to a diverse library of glycidol analogues. beilstein-journals.orgacs.org

Synthesis of Functionalized Glycidol Derivatives

The tosylated glycerol framework is instrumental in synthesizing more elaborate, functionalized glycidol derivatives. A key intermediate in this context is tosylated glycerol carbonate, which is prepared by the tosylation of the primary hydroxyl group of glycerol carbonate. researchgate.net This molecule acts as a versatile bis-electrophile, reacting with a range of nucleophiles to generate glycidol analogues bearing carbonate or carbamate (B1207046) functionalities. researchgate.net

One significant application is the reaction of tosylated glycerol carbonate with aliphatic alkoxides. researchgate.net This process results in the selective formation of alkyl glycidyl carbonates through a transcarbonatation mechanism. researchgate.net The reaction conditions and yields for the synthesis of various alkyl glycidyl carbonates are detailed in the table below. researchgate.net

| Alcohol Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Solketal | NaH | THF | 35 | researchgate.net |

| 3-Buten-1-ol | NaH | THF | 51 | researchgate.net |

| Cyclohexanemethanol | NaH | THF | 45 | researchgate.net |

| Benzyl alcohol | NaH | THF | 49 | researchgate.net |

| Furfuryl alcohol | NaH | DMF | 41 | researchgate.net |

Another route to functionalization involves the conversion of tosylated glycerol moieties into other reactive groups. For example, the hydroxyl groups of polyglycerol-functionalized nanodiamonds can be tosylated and subsequently substituted with sodium azide to produce an azide-functionalized derivative. beilstein-journals.org This azido (B1232118) group can then participate in "click chemistry" reactions to attach complex polypeptides, demonstrating a powerful method for creating highly functionalized materials from a tosylated glycerol precursor. beilstein-journals.org

Role in Carbonate Chemistry and Decarboxylation Processes

The tosyl group significantly influences the reactivity of glycerol derivatives within carbonate chemistry. Tosylated glycerol carbonate is a prime example, exhibiting flexible electrophilic behavior. researchgate.netunive.it Its reaction pathway is dictated by the nature of the attacking nucleophile. unive.it Hard nucleophiles, such as alkoxides generated from aliphatic alcohols, tend to attack the electrophilic carbonyl carbon of the carbonate ring. researchgate.netunive.it This initiates a transcarbonatation reaction, leading to the formation of new alkyl glycidyl carbonates. researchgate.net In contrast, softer nucleophiles may preferentially attack the carbon atom bearing the tosylate leaving group. unive.it

The chemistry is closely linked to decarboxylation processes that convert glycerol carbonate into glycidol. mdpi.comnih.gov While the direct decarboxylation of glycerol carbonate to glycidol is a known thermal or catalyzed process, the tosylated intermediate provides an alternative pathway to glycidol derivatives. mdpi.comnih.govrsc.org The reaction of tosylated glycerol carbonate with alkoxides, for example, proceeds via a mechanism that involves the carbonate moiety directly, ultimately yielding a glycidyl carbonate product rather than glycidol itself. researchgate.net This showcases the role of the tosylated glycerol backbone in directing reactions within carbonate chemistry to produce value-added functionalized derivatives, acting as a stable and reactive platform for complex molecular construction. researchgate.netmdpi.com

Research Avenues and Future Directions

Exploration of Novel Synthetic Methodologies

The conventional synthesis of (R,S)-1-Tosyl Glycerol (B35011) involves the reaction of glycerol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). smolecule.com However, this method presents challenges in controlling the selectivity, as glycerol has three hydroxyl groups, leading to the formation of di- and tri-tosylated byproducts. Future research is aimed at developing more controlled and efficient synthetic routes.

One promising area is the use of protecting groups to selectively tosylate the primary hydroxyl group. For instance, glycerol can first be reacted with acetone (B3395972) to form solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which protects the sn-2 and sn-3 hydroxyl groups. preprints.orgpreprints.org The remaining primary hydroxyl group of solketal can then be tosylated. preprints.orgpreprints.org Subsequent removal of the acetonide protecting group yields the desired 1-Tosyl Glycerol. This multi-step process, while more controlled, is something researchers are looking to improve.

Recent advancements focus on catalyst-driven selective tosylation to avoid the multiple steps of protection and deprotection. A study on the copper-catalyzed asymmetric sulfonylative desymmetrization of glycerol has shown promise in producing enantiomerically enriched glycerol derivatives. mdpi.com While focused on asymmetric synthesis, this catalytic approach could be adapted for racemic products, improving yields and reducing waste. Another innovative approach involves performing the tosylation under solvent-free conditions, grinding the reactants with a solid support like potassium carbonate, which enhances reactivity and simplifies purification. researchgate.net

Future methodologies may also incorporate continuous-flow processes. Continuous-flow reactors offer better control over reaction parameters like temperature and mixing, potentially leading to higher selectivity and yields while minimizing byproduct formation. rsc.orgresearchgate.net Enzymatic methods, using lipases for regioselective tosylation, also represent a green and highly specific alternative that warrants further exploration. tandfonline.com

| Synthetic Method | Key Features | Potential Advantages | Research Focus |

| Direct Tosylation | Reaction of glycerol with TsCl and a base. smolecule.com | Simple, one-step process. | Improving selectivity, minimizing byproducts. |

| Solketal Intermediate | Protection of sn-2/3 hydroxyls with acetone, followed by tosylation and deprotection. preprints.orgpreprints.org | High selectivity for the primary hydroxyl group. | Streamlining the multi-step process. |

| Catalytic Desymmetrization | Use of chiral catalysts (e.g., Copper-BOX complexes) for enantioselective tosylation. mdpi.com | High enantiomeric excess for chiral derivatives. | Adapting for efficient racemic synthesis. |

| Solvent-Free Synthesis | Grinding reactants with a solid base (e.g., K2CO3). researchgate.net | Reduced solvent waste, simplified workup. | Optimizing reaction conditions and scalability. |

| Continuous-Flow | Performing the reaction in a continuous-flow reactor. rsc.orgresearchgate.net | Enhanced control, safety, and scalability. | Process optimization and integration. |

| Enzymatic Tosylation | Using enzymes like lipase (B570770) for regioselective reactions. tandfonline.com | High specificity, mild conditions, green approach. | Enzyme screening and process development. |

Expansion of Applications in Asymmetric Catalysis and Stereoselective Synthesis

(R,S)-1-Tosyl Glycerol is a foundational chiral building block. smolecule.com Its value lies in its potential to be resolved into its separate (R) and (S) enantiomers, which are crucial for synthesizing enantiopure pharmaceuticals and other biologically active molecules. smolecule.commdpi.com Future work will likely focus on leveraging these chiral synthons in more complex synthetic pathways.

The enantiomers of 1-Tosyl Glycerol are precursors to chiral C3 building blocks like (R)- and (S)-glycidyl tosylate and (S)-glycidol. mdpi.combeilstein-journals.org These intermediates are instrumental in synthesizing a variety of important compounds:

Beta-blockers: (S)-glycidol is a key component in the synthesis of hypotensive β-adrenergic blockers. preprints.org

Lysophospholipids: 3-p-toluenesulfonyl-sn-glycerol provides the stereocenter for the stereoselective synthesis of lysophosphatidylcholines, which are important in cell signaling. nih.gov

Chiral Ligands: The dioxolane ring, formed from glycerol derivatives, can be used to create enantiomerically pure ligands for asymmetric catalysis, such as in the synthesis of chiral chalcogenides. rsc.org

Research is expanding into using these glycerol-derived building blocks in novel stereoselective reactions. For example, they can be used to create chiral epoxides, which are versatile intermediates for producing various natural products. smolecule.com Furthermore, derivatives of 1-Tosyl Glycerol are used to synthesize novel 1,2,3-triazoles via "click chemistry," which have shown potential as fungicidal agents. mdpi.comscielo.br The development of these applications relies on the efficient and stereocontrolled manipulation of the tosylated glycerol backbone.

Development of Sustainable and Green Chemistry Approaches

A significant driver for future research into this compound is its connection to green chemistry, primarily through its precursor, glycerol. preprints.orgbenthamdirect.com

The proliferation of the biodiesel industry has created a large surplus of crude glycerol, which is generated as a byproduct at a rate of approximately 10% by weight of the total biodiesel produced. mdpi.comresearchgate.net This crude glycerol is impure, containing methanol, water, salts, and soaps, making its disposal an environmental concern and its purification costly. mdpi.cominrs.ca

The chemical transformation of this abundant and inexpensive crude glycerol into value-added products is a key area of research known as "waste valorization." tandfonline.commdpi.com This strategy improves the economic viability of biodiesel production and aligns with the principles of a circular bioeconomy. mdpi.com this compound is one of many valuable chemicals that can be synthesized from this renewable feedstock. mdpi.comhte-company.comnih.govrsc.orggoogle.com

Future research will focus on optimizing the direct conversion of crude or semi-purified glycerol into tosylated derivatives. This involves developing robust catalytic systems that are tolerant to the impurities present in crude glycerol. mdpi.com The use of heterogeneous catalysts is particularly attractive as they can be more easily separated from the reaction mixture and potentially result in glycerol with higher purity. mdpi.com Green solvents, or even using glycerol itself as the reaction medium, are also being explored to reduce the environmental impact of the synthesis. preprints.orgpreprints.org

| Impurity in Crude Glycerol | Typical Concentration Range (w/w) | Potential Impact on Synthesis |

| Methanol | 1.28% - 31.14% inrs.ca | Can interfere with reactions, toxic. inrs.ca |

| Water | 2.48% - 10.37% inrs.ca | May hydrolyze reagents or affect catalyst activity. |

| Soap | 2.4% - 23.58% inrs.ca | Can cause phase separation issues and deactivate catalysts. mdpi.com |

| Salts (from catalyst) | Varies with process | Can poison catalysts. mdpi.com |

| Free Fatty Acids | Varies with feedstock | Can react with base catalysts. tandfonline.com |

Investigation of Advanced Derivatization Techniques for Analytical Applications

Accurate analysis of glycerol and its derivatives is crucial for both process monitoring and quality control. However, glycerol's high polarity and low UV absorbance make direct analysis by common chromatographic methods like reversed-phase HPLC challenging. chromforum.orgutb.cz Therefore, derivatization is often necessary to improve its chromatographic behavior and detectability.

Future research will focus on developing advanced derivatization techniques tailored for this compound and related compounds. This includes creating derivatives that are more volatile for Gas Chromatography (GC) analysis or that possess strong chromophores or fluorophores for sensitive HPLC detection.

Current methods often involve converting the remaining hydroxyl groups into other functional groups:

Silylation: Converting hydroxyls to trimethylsilyl (B98337) (TMS) ethers increases volatility for GC-MS analysis. This allows for the separation and identification of different isomers. nih.gov

Acetonide Formation: Reaction with acetone to form isopropylidene derivatives can help in separating different diols and glycerol ethers by GC. nih.gov

Benzoylation/Urethane Formation: Attaching UV-active groups like benzoyl or fluorescent tags allows for sensitive detection in HPLC, particularly for chiral separations. researchgate.net

The investigation into novel derivatizing agents will aim for reactions that are rapid, quantitative, and produce stable products under analytical conditions. This will enable more precise quantification and characterization of this compound in complex mixtures, supporting the development of the synthetic and catalytic applications discussed previously.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R,S)-1-Tosyl Glycerol to ensure reproducibility?

- Methodological Answer: Synthesis protocols should include detailed replication strategies, such as specifying the number of replicates per reaction step (e.g., triplicate trials for yield validation). Statistical analysis of reaction conditions (e.g., temperature, catalyst loading) should be reported with error margins. Use standardized purification methods (e.g., column chromatography with consistent solvent gradients) and validate purity via HPLC or NMR, referencing calibration curves for quantification .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer: Employ tandem techniques such as:

- HPLC-MS for molecular weight confirmation and impurity profiling.

- NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and functional groups.

- FT-IR for detecting residual solvents or byproducts.

Report retention times, integration values, and spectral peaks with standard deviations across replicates. Include representative chromatograms/spectra in supplementary materials .

Q. How should experimental protocols address potential degradation of this compound during storage?

- Methodological Answer: Conduct stability studies under varying conditions (e.g., temperature, humidity, light exposure) using accelerated aging tests. Monitor degradation via periodic HPLC analysis. Store samples in inert atmospheres (argon/vacuum-sealed vials) at -20°C, and document batch-specific storage conditions in metadata .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis, and how are contradictions in chiral resolution data addressed?

- Methodological Answer: Use chiral stationary phases (CSPs) in HPLC or SFC for enantiomeric separation. Compare resolution efficiency across multiple CSPs (e.g., cellulose vs. amylose derivatives). If contradictory retention data arise, validate results with polarimetry or X-ray crystallography. Statistically analyze resolution thresholds (e.g., ≥1.5 resolution factor) across replicates .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

- Methodological Answer: Employ in vitro models (e.g., liver microsomes or hepatocyte assays) to track metabolic byproducts via LC-MS/MS. Use isotopically labeled analogs (e.g., deuterated glycerol) as internal standards. For contradictory half-life data, cross-validate with in vivo pharmacokinetic studies in model organisms, ensuring sample sizes meet power analysis requirements .

Q. What statistical approaches are critical for analyzing contradictory data in this compound toxicity assays?

- Methodological Answer: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare dose-response curves across cell lines or organisms. Address outliers using Grubbs' test or robust regression. For conflicting cytotoxicity results, validate via orthogonal assays (e.g., ATP vs. LDH release assays) and report confidence intervals for IC50 values .

Methodological Reporting Standards

Q. What documentation is essential for ensuring reproducibility in studies involving this compound?

- Methodological Answer: Include:

- Experimental Design: Replication schemes (e.g., n=5 per group) and randomization protocols.

- Data Tables: Raw data for yields, purity, and stability metrics, with standard deviations.

- Supplementary Materials: Instrument calibration records, representative spectra/chromatograms, and code for statistical analysis.

Follow RSC guidelines for structuring materials/methods sections, explicitly citing modifications to published protocols .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound reactivity?

- Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional selection, solvent models) and compare with empirical data (e.g., kinetic studies). Use sensitivity analysis to identify variables causing discrepancies. Publish negative results with detailed error analysis to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.